3-Methyl-5-(trifluoromethyl)benzaldehyde
Overview
Description
3-Methyl-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C9H7F3O and a molecular weight of 188.15 g/mol . It is a colorless liquid that is sensitive to air and has a refractive index of 1.4690 . This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
3-Methyl-5-(trifluoromethyl)benzaldehyde is a chemical compound used as a reagent in the synthesis of various substances
Mode of Action
It is known to be used in the synthesis of 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones . These substances are potent antitumor agents, suggesting that the compound may interact with its targets to inhibit tumor growth .
Biochemical Pathways
Given its use in the synthesis of antitumor agents, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
Substances synthesized using this compound, such as 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones, have been identified as potent antitumor agents . This suggests that the compound may have a role in inhibiting tumor growth.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-5-(trifluoromethyl)benzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-bis(trifluoromethyl)benzyl alcohol using oxidizing agents such as nitric acid (HNO3) and hydrochloric acid (HCl) in the presence of a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) . The reaction is typically carried out in a solvent like dichloromethane under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale oxidation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The aldehyde group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.
Major Products Formed
Oxidation: Formation of 3-Methyl-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 3-Methyl-5-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-(trifluoromethyl)benzaldehyde: Similar structure with a bromine atom instead of a methyl group.
3-(Trifluoromethyl)benzaldehyde: Lacks the methyl group present in 3-Methyl-5-(trifluoromethyl)benzaldehyde.
3,5-Bis(trifluoromethyl)benzaldehyde: Contains two trifluoromethyl groups instead of one.
Uniqueness
This compound is unique due to the presence of both a methyl and a trifluoromethyl group on the benzaldehyde ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-methyl-5-(trifluoromethyl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c1-6-2-7(5-13)4-8(3-6)9(10,11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRRYUVXFZQWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60629958 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116070-39-4 | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116070-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-5-(trifluoromethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60629958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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